

# URB447: A Comprehensive Technical Guide to Synthesis and Characterization

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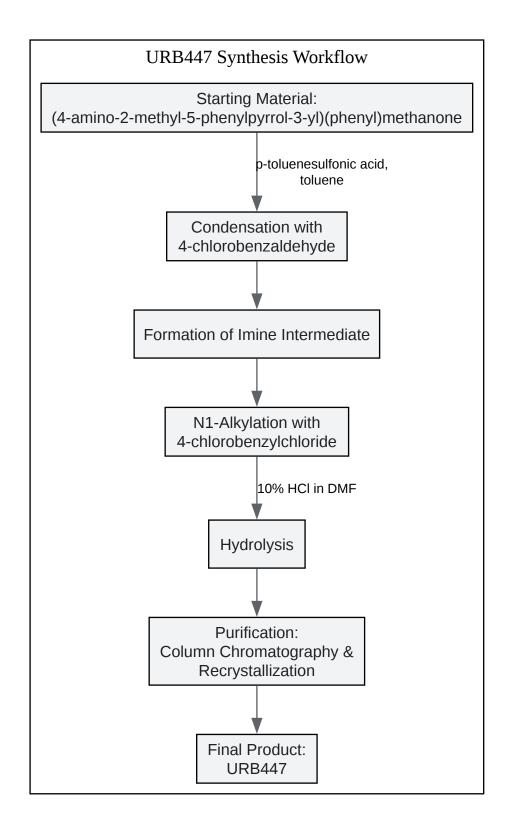
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **URB447**, a peripherally restricted cannabinoid CB1 receptor antagonist and CB2 receptor agonist. The information compiled herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

## **Core Synthesis of URB447**

The synthesis of **URB447**, chemically known as --INVALID-LINK--methanone, is a multi-step process starting from (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone. The overall synthetic workflow is depicted below.





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Figure 1: Synthetic workflow for URB447.



### **Experimental Protocol: Synthesis**

The synthesis of **URB447** is achieved through the following key steps.[1]

#### Step 1: Imine Formation

- A solution of (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone (0.5 mmol) and 4chlorobenzaldehyde is prepared in toluene.
- p-Toluenesulfonic acid is added as a catalyst.
- The mixture is refluxed to drive the condensation reaction and form the corresponding imine intermediate.

#### Step 2: N1-Alkylation

• The resulting imine is then N¹-alkylated using 4-chlorobenzylchloride.

#### Step 3: Hydrolysis

- To a solution of the N¹-alkylated imine intermediate (0.5 mmol) in dimethylformamide (DMF)
   (2.5 mL), 10% hydrochloric acid (1.3 mL) is added slowly at room temperature. An
   exothermic reaction will be observed.
- The reaction mixture is stirred at room temperature for 6 hours.
- The mixture is then poured into a 2 N sodium carbonate solution and extracted with dichloromethane.
- The organic layer is dried over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) and concentrated.

#### Step 4: Purification

- The crude residue is purified by column chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.
- Further purification is achieved by recrystallization from ethyl acetate-petroleum ether to yield URB447 as a yellow solid.



## Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **URB447** are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

Property	Value
Appearance	Yellow Solid[1][2]
Melting Point	128–130 °C[1]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> ClN <sub>2</sub> O[1]
Molecular Weight	400.90 g/mol [1]
Mass Spectrometry (EI)	m/z 400 (M+), 275 (100)[1]
¹H NMR (CDCl₃)	δ 1.82 (s, 3H), 4.29 (br s, 2H), 4.97 (s, 2H), 6.84 (d, 2H), 7.24–7.51 (m, 10H), 7.68 (m, 2H) ppm[1]
Infrared (nujol)	3444, 3359, 1605, 1595 cm <sup>-1</sup> [1]
Elemental Analysis	Calculated: C, 73.84%; H, 5.48%; N, 6.62%. Found: C, 74.03%; H, 5.21%; N, 6.90%[1]

## **Experimental Protocols: Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: <sup>1</sup>H NMR spectra are recorded on a standard NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) is used as the solvent.
- Data Reporting: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)



- Technique: Electron Ionization (EI) mass spectrometry is utilized.
- Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion (M+) and the base peak are reported.

#### Infrared (IR) Spectroscopy

- Sample Preparation: The sample is prepared as a nujol mull.
- Data Reporting: The characteristic absorption frequencies are reported in wavenumbers (cm<sup>-1</sup>).

#### **Elemental Analysis**

- Method: Standard combustion analysis is performed to determine the elemental composition (C, H, N).
- Data Reporting: The calculated and found percentages for each element are reported.

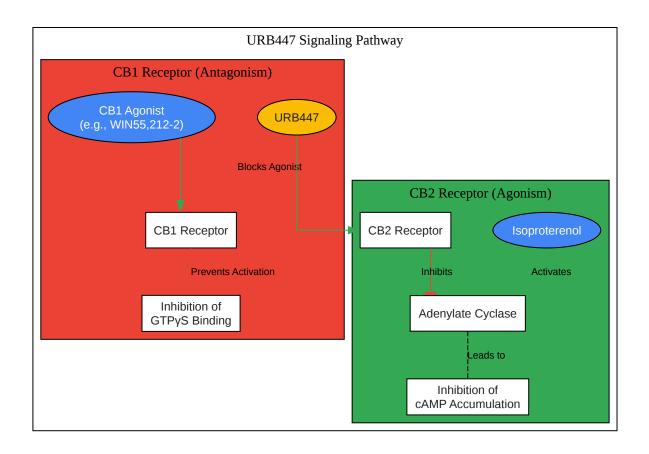
## **Mechanism of Action and Signaling Pathway**

**URB447** is characterized as a mixed CB1 antagonist and CB2 agonist.[1][3][4] This dual activity allows it to modulate the endocannabinoid system in a unique manner, primarily in the periphery, as it does not readily cross the blood-brain barrier.[1][5]

## **Signaling Pathway**

The signaling mechanism of **URB447** involves the differential modulation of G-protein coupled cannabinoid receptors CB1 and CB2.





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Figure 2: Signaling pathway of URB447 at CB1 and CB2 receptors.

## **Experimental Protocols: Signaling Assays**

GTPyS Binding Assay (CB1 Antagonism)[1]

- Rat cerebellar membrane preparations are used as a source of CB1 receptors.
- Membranes are incubated with the CB agonist WIN55,212-2 (1  $\mu$ M) to stimulate GTPyS binding.



- Increasing concentrations of URB447 (100 nM–30 μM) are added to determine its inhibitory effect on agonist-induced GTPγS binding.
- The amount of bound [35S]GTPyS is quantified to determine the EC50 value for **URB447**'s antagonist activity.
- To confirm neutral antagonism, URB447 (100 nM–10 μM) is also tested in the absence of an agonist to ensure it does not inhibit basal GTPyS binding.

cAMP Accumulation Assay (CB2 Agonism)[1]

- Hek-293 cells stably expressing mouse CB2 receptors are utilized.
- Cells are stimulated with the  $\beta$ -adrenergic agonist isoproterenol (10  $\mu$ M) to induce cAMP accumulation.
- URB447 (e.g., 1 μM) is co-incubated to assess its ability to inhibit isoproterenol-induced cAMP accumulation.
- The levels of cAMP are measured to determine the agonistic activity of URB447 at the CB2 receptor.

## **Biological Activity**

**URB447** has been shown to reduce food intake and body-weight gain in mice with an efficacy comparable to the reference CB1 antagonist, rimonabant.[1] Notably, these effects are achieved without central nervous system-mediated side effects, as **URB447** does not readily penetrate the brain.[1][5] Its peripheral action makes it a valuable tool for investigating the role of peripheral cannabinoid receptors in energy balance and a potential starting point for the development of anti-obesity agents with improved safety profiles.[1][6] More recently, **URB447** has also been investigated for its neuroprotective effects in neonatal hypoxia-ischemia and its potential antitumor and antimetastatic properties in melanoma and colon cancer.[3][4]

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